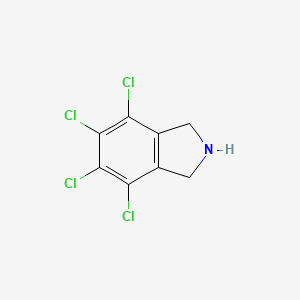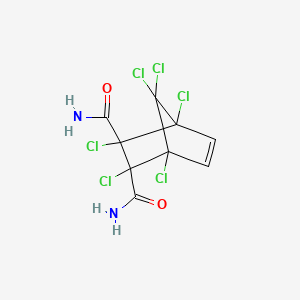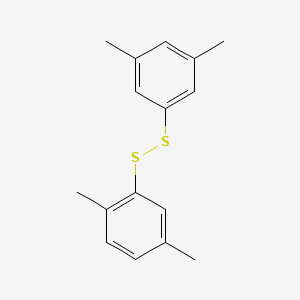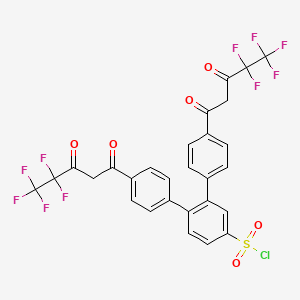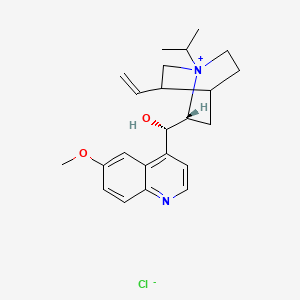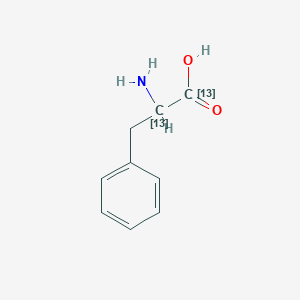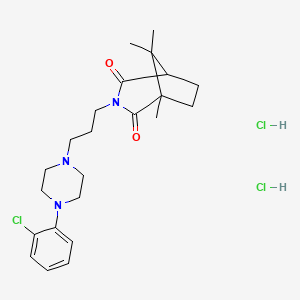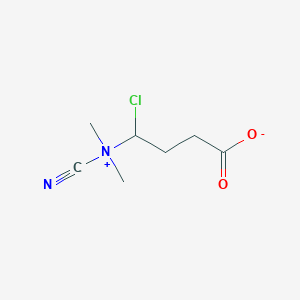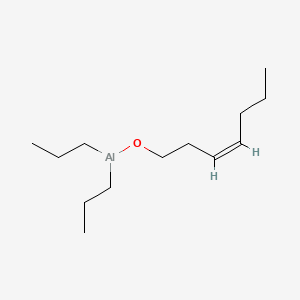
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a hepten-1-olato ligand, which is a derivative of heptene, and dipropyl groups attached to the aluminum center. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- typically involves the reaction of aluminum alkyls with hepten-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity. The reaction conditions often include an inert atmosphere to prevent oxidation and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hepten-1-olato ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- involves its interaction with molecular targets through its aluminum center and ligands. The compound can form complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include coordination with substrates and activation of chemical bonds, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar compounds to Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- include other organoaluminum compounds such as:
- Aluminum triethyl
- Aluminum trimethyl
- Aluminum isopropoxide Compared to these compounds, Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The hepten-1-olato ligand provides unique steric and electronic effects, making this compound particularly useful in certain catalytic and synthetic applications.
Properties
CAS No. |
68892-21-7 |
|---|---|
Molecular Formula |
C13H27AlO |
Molecular Weight |
226.33 g/mol |
IUPAC Name |
[(Z)-hept-3-enoxy]-dipropylalumane |
InChI |
InChI=1S/C7H13O.2C3H7.Al/c1-2-3-4-5-6-7-8;2*1-3-2;/h4-5H,2-3,6-7H2,1H3;2*1,3H2,2H3;/q-1;;;+1/b5-4-;;; |
InChI Key |
DJOIUHFBEYDHAN-OAWHIZORSA-N |
Isomeric SMILES |
CCC/C=C\CCO[Al](CCC)CCC |
Canonical SMILES |
CCCC=CCCO[Al](CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
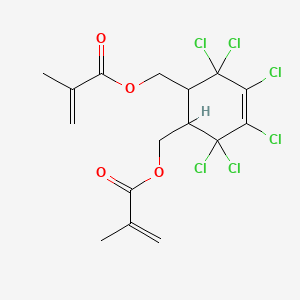

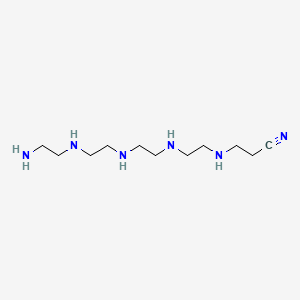
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
